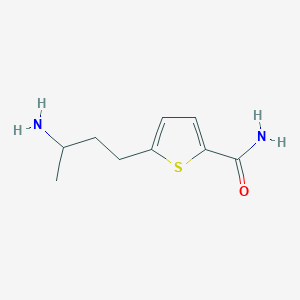

5-(3-Aminobutyl)thiophene-2-carboxamide

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Synthetic Chemistry

Thiophene and its derivatives are of paramount importance in synthetic chemistry due to their unique electronic and structural features. The thiophene ring is aromatic, which imparts significant stability, yet it is also susceptible to a variety of chemical transformations, making it a versatile intermediate. sciensage.infonih.gov Its ability to undergo electrophilic substitution, metal-catalyzed cross-coupling reactions, and other functionalizations allows for the construction of highly substituted and complex molecular frameworks. organic-chemistry.org

Thiophene-containing molecules have found applications in diverse fields, including materials science and medicinal chemistry. nih.govmdpi.com In materials science, thiophene-based polymers are utilized in the development of organic semiconductors, light-emitting diodes, and solar cells. In medicinal chemistry, the thiophene nucleus is considered a "privileged scaffold," as it is present in numerous biologically active compounds and approved drugs. nih.gov The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. researchgate.net

Overview of Thiophene Carboxamide Scaffolds in Molecular Design

The incorporation of a carboxamide functional group onto a thiophene ring gives rise to thiophene carboxamides, a class of compounds with significant potential in molecular design and drug discovery. The carboxamide group is a key structural motif in many biologically active molecules, as it can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins and nucleic acids. researchgate.net

The relative orientation of the carboxamide group and substituents on the thiophene ring can be systematically varied to fine-tune the steric and electronic properties of the molecule. This modularity allows for the creation of libraries of compounds for screening against various biological targets. Research has shown that thiophene carboxamide derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.aiontosight.ai

General synthetic strategies for thiophene-2-carboxamides often involve the amidation of a corresponding thiophene-2-carboxylic acid or its activated derivative. researchgate.netmdpi.com Alternatively, cyclization reactions can be employed to construct the thiophene ring with the carboxamide functionality already in place. nih.gov

Positioning of 5-(3-Aminobutyl)thiophene-2-carboxamide within Current Chemical Research Paradigms

While specific research on This compound is not extensively documented in publicly available literature, its structure suggests several areas of potential interest within current chemical research. The molecule combines the thiophene-2-carboxamide core with a flexible aminobutyl side chain at the 5-position.

The presence of a primary amino group in the side chain introduces a basic center and a potential site for further functionalization. This amino group can participate in salt formation, hydrogen bonding, and reactions to form amides, sulfonamides, or other derivatives, allowing for the exploration of structure-activity relationships.

Compounds with aminoalkyl substituents on heterocyclic scaffolds are of interest in medicinal chemistry as they can mimic natural substrates and interact with biological targets such as enzymes and receptors. For instance, amino-substituted thiophenes have been investigated for their potential as kinase inhibitors and for their activity in the central nervous system. The aminobutyl group in this compound could potentially influence the molecule's pharmacokinetic properties, such as solubility and membrane permeability.

Based on the known biological activities of related thiophene derivatives, it is plausible that this compound could be investigated for a range of therapeutic applications. researchgate.netmdpi.comencyclopedia.pub The specific substitution pattern—an aminoalkyl group at the 5-position and a carboxamide at the 2-position—provides a unique chemical entity that warrants further investigation to elucidate its chemical reactivity and potential biological significance.

Compound Properties and Data

Given the limited specific data for "this compound," the following tables present generalized data for related thiophene carboxamide systems based on available literature.

| Property | General Observation | Potential Influence of the 3-Aminobutyl Group |

|---|---|---|

| Molecular Weight | Varies based on substituents. | Increases the molecular weight compared to the unsubstituted core. |

| Polarity | The carboxamide group imparts polarity. | The primary amino group significantly increases polarity and potential for hydrogen bonding. |

| Solubility | Generally soluble in organic solvents; aqueous solubility varies. | The amino group is expected to increase aqueous solubility, especially at physiological pH where it can be protonated. |

| Basicity | The thiophene ring is weakly basic. | The primary amino group in the side chain introduces a significant basic center (pKa ~9-10). |

| Spectroscopic Technique | Expected Key Signals |

|---|---|

| 1H NMR | - Signals for the two protons on the thiophene ring.

|

| 13C NMR | - Signals for the carbon atoms of the thiophene ring.

|

| IR Spectroscopy | - N-H stretching vibrations for the primary amine and amide.

|

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound.

|

Structure

3D Structure

Properties

CAS No. |

88961-63-1 |

|---|---|

Molecular Formula |

C9H14N2OS |

Molecular Weight |

198.29 g/mol |

IUPAC Name |

5-(3-aminobutyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C9H14N2OS/c1-6(10)2-3-7-4-5-8(13-7)9(11)12/h4-6H,2-3,10H2,1H3,(H2,11,12) |

InChI Key |

AWVUWCVBGZBCRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(S1)C(=O)N)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 3 Aminobutyl Thiophene 2 Carboxamide and Its Structural Analogues

Exploration of Gewald Condensation and its Variants for Thiophene (B33073) Carboxamide Core Formation

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgresearchgate.netwikipedia.org While the classic Gewald reaction typically yields 2-aminothiophenes with a cyano or ester group at the 3-position, modifications and strategic choice of starting materials can lead to the formation of a thiophene-2-carboxamide core or its immediate precursors. For instance, the synthesis of 2-Amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo (b) thiophenes has been demonstrated, showcasing the adaptability of this reaction. derpharmachemica.com

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of the Gewald reaction is highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that are often optimized include the choice of base, solvent, and temperature. Morpholine is a commonly used base, though other amines like triethylamine (B128534) and piperidine (B6355638) have also been employed. mdpi.com The solvent choice can influence reaction rates and yields, with polar solvents like ethanol (B145695) and DMF being common. researchgate.netscispace.com

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool to accelerate the Gewald reaction, significantly reducing reaction times from hours to minutes. derpharmachemica.commdpi.com Solvent-free conditions, often coupled with mechanochemistry (high-speed ball milling), represent a green chemistry approach to this synthesis, which can also be catalytic in base. mdpi.com The stoichiometry of the reactants—the carbonyl compound, the active methylene (B1212753) nitrile, and elemental sulfur—must be carefully controlled to maximize the yield of the desired 2-aminothiophene and minimize side products.

Table 1: Optimization of Gewald Reaction Conditions for the Synthesis of 2-Aminothiophene Derivatives

| Entry | Carbonyl Compound | Activated Nitrile | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | High | researchgate.net |

| 2 | Aryl Alkyl Ketone | Ethyl Cyanoacetate | Morpholinium Acetate | Morpholine | 100°C | 50-70 | researchgate.net |

| 3 | Various Ketones | Malononitrile | Triethylamine | Water | Ultrasound | 75-98 | researchgate.net |

| 4 | Acetophenone | Ethyl Cyanoacetate | Morpholine | None (HSBM) | 120°C | Good | mdpi.com |

| 5 | Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | Microwave | High | derpharmachemica.com |

Mechanistic Aspects of the Gewald Reaction in this Context

The mechanism of the Gewald reaction is generally understood to proceed through a series of well-defined steps. wikipedia.orgchemrxiv.orgchemrxiv.org The initial step is a Knoevenagel condensation between the carbonyl compound and the activated nitrile, catalyzed by the base, to form an α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the nucleophilic addition of a sulfur species, derived from elemental sulfur, to the β-position of the unsaturated nitrile. The exact nature of the active sulfur species is still a subject of detailed study, but it is believed to involve polysulfide intermediates. chemrxiv.orgchemrxiv.org

The subsequent step involves an intramolecular cyclization, where the sulfur attacks the nitrile group, leading to the formation of a five-membered ring. Tautomerization of the resulting imine then affords the stable 2-aminothiophene product. wikipedia.org The thermodynamic driving force for the reaction is the formation of the aromatic thiophene ring. chemrxiv.org Computational studies have provided deeper insights into the energetics of the various intermediates and transition states involved in this complex transformation. chemrxiv.orgchemrxiv.org

Application of Cross-Coupling Reactions for Thiophene Ring Functionalization

To introduce the 5-(3-aminobutyl) side chain or a precursor onto the thiophene-2-carboxamide core, cross-coupling reactions are indispensable tools. These reactions allow for the formation of carbon-carbon bonds at specific positions on the thiophene ring with high efficiency and functional group tolerance.

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely used for the functionalization of thiophenes. nih.govuwindsor.ca This reaction typically involves the coupling of a halothiophene with an organoboron reagent in the presence of a palladium catalyst and a base. For the synthesis of 5-substituted thiophene-2-carboxamides, a 5-bromothiophene-2-carboxamide (B442588) can be coupled with a suitable boronic acid or boronate ester. mdpi.comdoaj.orgresearchgate.net

The choice of catalyst, ligands, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Palladium(0) complexes, such as Pd(PPh₃)₄, are commonly used catalysts. mdpi.com The reaction conditions need to be optimized to ensure high yields and to be compatible with the functional groups present in the substrates, such as the carboxamide and a protected amino group on the side chain. In addition to Suzuki-Miyaura coupling, other palladium-catalyzed reactions like direct C-H arylation or alkylation can also be employed for thiophene functionalization. researchgate.netnih.gov

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-Arylthiophene Derivatives

| Entry | Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromothiophene-2-carbaldehyde | Arylboronic Acids/Esters | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Moderate to Excellent | mdpi.com |

| 2 | 5-Bromothiophene-2-sulfonamide | Arylboronic Acids/Esters | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 56-72 | researchgate.net |

| 3 | 2-Bromothiophene | Arylboronic Acids | Pd(II) Complex | K₂CO₃ | Toluene/Water | Good | bohrium.com |

| 4 | 5-Bromothiophene-2-carboxamide | (4-(Methoxycarbonyl)phenyl)boronic acid | Pd Catalyst | - | - | - | mdpi.com |

Copper-Catalyzed Carbon-Sulfur Bond Formation Strategies

Copper-catalyzed reactions have a long history in heterocyclic synthesis, particularly in the formation of carbon-heteroatom bonds. In the context of thiophene synthesis, copper-catalyzed C-S bond formation is a key strategy. rsc.orgnih.govnih.gov While often employed for the construction of the thiophene ring itself through intramolecular cyclization of sulfur-containing precursors, copper catalysis can also be relevant for the functionalization of pre-formed thiophene rings, although less common for C-C bond formation compared to palladium. Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been shown to be an effective mediator in various cross-coupling reactions. scispace.com

Amide Bond Formation Strategies for the Carboxamide Moiety Synthesis

The final step in the synthesis of 5-(3-Aminobutyl)thiophene-2-carboxamide is the formation of the carboxamide moiety. This can be achieved either before or after the functionalization of the 5-position of the thiophene ring. Several robust methods are available for amide bond formation. khanacademy.org

Table 3: Common Reagents for Amide Bond Formation from Carboxylic Acids

| Reagent(s) | Description | Reference |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | A widely used coupling agent that activates the carboxylic acid for nucleophilic attack by an amine. | mdpi.comorgoreview.com |

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to the corresponding acid chloride, which is highly reactive towards amines. | mdpi.com |

| HATU/HBTU | Peptide coupling reagents that form activated esters, facilitating amide bond formation under mild conditions. | |

| Carbonyldiimidazole (CDI) | Another activating agent that forms a reactive acylimidazolide intermediate. |

Introduction of the Aminobutyl Side Chain: Synthetic Pathways

The introduction of the 3-aminobutyl side chain at the 5-position of the thiophene ring is a critical step that can be approached in several ways, either before or after the formation of the carboxamide.

Direct alkylation of the thiophene ring can be a powerful method for installing the carbon skeleton of the side chain. This often involves the use of organometallic intermediates. For instance, a 5-bromo- or 5-iodothiophene-2-carboxamide can undergo a cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable organoboron or organotin reagent bearing the protected aminobutyl chain. nih.gov

Alternatively, a 5-halothiophene derivative can be lithiated via metal-halogen exchange with an organolithium reagent like n-butyllithium, or deprotonated at the 5-position if it is unsubstituted, to generate a nucleophilic thienyllithium species. This can then react with an electrophile containing the four-carbon chain with a protected amino group or a precursor. For example, reaction with a protected 4-amino-2-butanone could install the required carbon framework.

Another approach is the Friedel-Crafts acylation of a thiophene-2-carboxamide with a suitable acylating agent, such as 3-oxobutanoyl chloride, in the presence of a Lewis acid catalyst. This would yield a 5-(3-oxobutyl)thiophene-2-carboxamide, which can then be converted to the amine.

Reductive amination is a highly effective and widely used method for the synthesis of amines. harvard.edu This strategy involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is particularly attractive for the synthesis of this compound.

A plausible synthetic route would involve the preparation of a 5-(3-oxobutyl)thiophene-2-carboxamide intermediate. This ketone can then be subjected to reductive amination with ammonia (B1221849) or a protected ammonia equivalent. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular due to their selectivity for reducing the protonated imine in the presence of the ketone. harvard.edu Sodium triacetoxyborohydride is often preferred as it is less toxic and can be used under mildly acidic conditions which facilitate imine formation.

| Precursor | Reagents | Intermediate | Product |

|---|---|---|---|

| 5-(3-oxobutyl)thiophene-2-carboxamide | 1. Ammonia (or NH₄OAc) 2. NaBH(OAc)₃ | Imine | This compound |

| 5-(3-oxobutyl)thiophene-2-carboxamide | 1. Hydroxylamine (NH₂OH) 2. H₂/Pd or other reducing agent | Oxime | This compound |

| 5-Formylthiophene-2-carboxamide | 1. Nitropropane 2. Reduction of the nitro group | Nitroalkene (after Henry reaction) | 5-(3-Amino-2-methylpropyl)thiophene-2-carboxamide (analogue) |

Chemo- and Regioselective Synthesis Considerations

The synthesis of a polysubstituted thiophene like this compound requires careful consideration of chemo- and regioselectivity. The thiophene ring is an electron-rich aromatic system, and electrophilic substitution reactions preferentially occur at the 2- and 5-positions due to the stabilizing effect of the sulfur atom on the cationic intermediate. When the 2-position is occupied by the electron-withdrawing carboxamide group, electrophilic attack is strongly directed to the 5-position. This inherent regioselectivity is advantageous for the introduction of the aminobutyl side chain.

However, the reactivity of the starting materials and intermediates must be carefully managed. For example, if the aminobutyl side chain is introduced before the amidation step, the primary amine must be protected to prevent it from reacting with the activated carboxylic acid. Suitable protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which can be removed under specific conditions without affecting the rest of the molecule, are commonly used.

Furthermore, the choice of reagents and reaction conditions is crucial to avoid unwanted side reactions. For instance, in the case of reductive amination, the reducing agent must be selective for the imine over the ketone and the carboxamide. Similarly, when performing organometallic reactions, the temperature and choice of solvent can significantly impact the outcome and prevent side reactions like butyl addition from n-butyllithium. beilstein-journals.org The order of synthetic steps is also a key consideration. It may be more efficient to first synthesize the 5-substituted thiophene-2-carboxylic acid and then perform the amidation, or alternatively, to first form the thiophene-2-carboxamide and then functionalize the 5-position. The optimal route will depend on the stability of the intermediates and the compatibility of the functional groups with the planned reaction conditions.

Advanced Mechanistic Elucidation and Reactivity Profiling of 5 3 Aminobutyl Thiophene 2 Carboxamide

Investigations into Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene nucleus in 5-(3-Aminobutyl)thiophene-2-carboxamide is an electron-rich aromatic system, rendering it more susceptible to electrophilic aromatic substitution (SEAr) compared to benzene. nih.gov The regiochemical outcome of such reactions is dictated by the electronic properties of the existing substituents: the 2-carboxamide and the 5-(3-aminobutyl) groups.

The carboxamide moiety is recognized as an electron-withdrawing and thus a deactivating group, which typically directs incoming electrophiles to the meta position. In the context of the thiophene ring, this would correspond to the C4 position. In contrast, the aminobutyl substituent, being an alkyl group, is electron-donating and activating, directing electrophiles to the ortho and para positions. For the 5-substituted thiophene, this also corresponds to the C4 position.

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 5-(3-Aminobutyl)-4-nitrothiophene-2-carboxamide |

| Halogenation | Br⁺, Cl⁺ | 4-Bromo-5-(3-aminobutyl)thiophene-2-carboxamide |

| Sulfonation | SO₃ | 5-(3-Aminobutyl)-2-carbamoylthiophene-4-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-5-(3-aminobutyl)thiophene-2-carboxamide |

Nucleophilic Reactivity of the Aminobutyl Moiety

The primary amine of the aminobutyl side chain functions as a competent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows for a variety of synthetic modifications at this position.

Prominent reactions involving the aminobutyl moiety are:

Acylation: Reaction with acylating agents like acyl halides or anhydrides readily forms the corresponding N-acylated derivative.

Alkylation: The amine can be alkylated with alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation to form a quaternary ammonium salt) can be controlled by the stoichiometry of the reactants.

Reductive Amination: Condensation with an aldehyde or ketone generates an imine intermediate, which upon in-situ reduction, yields a secondary or tertiary amine, respectively.

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl chloride | Acylation | 5-(3-Acetamidobutyl)thiophene-2-carboxamide |

| Methyl iodide (excess) | Alkylation | 5-(3-(Trimethylammonio)butyl)thiophene-2-carboxamide iodide |

| Acetone, NaBH₃CN | Reductive Amination | 5-(3-(Isopropylamino)butyl)thiophene-2-carboxamide |

Reactivity of the Carboxamide Group under Varied Conditions

The carboxamide functional group at the C2 position is generally stable but can be transformed under specific laboratory conditions.

Hydrolysis: Forcing conditions, such as prolonged heating in the presence of strong acid or base, will effect the hydrolysis of the carboxamide to the corresponding carboxylic acid.

Reduction: Potent reducing agents, notably lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxamide to a primary amine, yielding (5-(3-aminobutyl)thiophen-2-yl)methanamine.

Dehydration: The primary carboxamide can be dehydrated to the corresponding nitrile using powerful dehydrating agents like phosphorus pentoxide (P₄O₁₀) under thermal conditions.

| Reaction Condition | Reagent(s) | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | 5-(3-Aminobutyl)thiophene-2-carboxylic acid |

| Basic Hydrolysis | NaOH, H₂O, heat | 5-(3-Aminobutyl)thiophene-2-carboxylic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | (5-(3-Aminobutyl)thiophen-2-yl)methanamine |

| Dehydration | P₄O₁₀, heat | 5-(3-Aminobutyl)thiophene-2-carbonitrile |

Tandem and Cascade Reactions Incorporating the Compound

The presence of two distinct reactive sites, the nucleophilic amine and the electrophilically susceptible thiophene ring, makes this compound an interesting substrate for tandem or cascade reactions. Such processes, which form multiple chemical bonds in a single synthetic operation, offer an efficient route to complex molecular frameworks.

A hypothetical tandem reaction could involve an initial acylation of the amino group with a reagent that also contains an electrophilic center. A subsequent intramolecular electrophilic aromatic substitution could then lead to the formation of a novel polycyclic heterocyclic system. For example, reaction with a bifunctional reagent could set the stage for an intramolecular cyclization onto the C4 position of the thiophene ring. While specific literature for this compound is unavailable, the potential for such intramolecular reactions is a key feature of its chemical profile. benthamscience.com

High Resolution Spectroscopic Characterization and Structural Dynamics of 5 3 Aminobutyl Thiophene 2 Carboxamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton and carbon signals and reveals through-bond and through-space correlations.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most critical information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons and the protons of the aminobutyl and carboxamide groups. The two protons on the 2,5-disubstituted thiophene ring typically appear as doublets in the aromatic region, with their coupling constant confirming their ortho-relationship. chemicalbook.comchemicalbook.com The carboxamide (-CONH₂) and primary amine (-NH₂) protons are expected to appear as broad singlets, with chemical shifts that can be influenced by solvent and concentration. The aminobutyl side chain would present a more complex set of signals, including a doublet for the terminal methyl group and multiplets for the methylene (B1212753) and methine protons.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The spectrum would feature signals for the four distinct carbons of the thiophene ring, with the carbons directly bonded to substituents (C2 and C5) being significantly shifted compared to the others. chemicalbook.com The carboxamide carbonyl carbon is expected to resonate at a characteristic downfield position (around 160-165 ppm). researchgate.net The four carbons of the aminobutyl side chain would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for 5-(3-Aminobutyl)thiophene-2-carboxamide Predicted chemical shifts (δ) in ppm relative to TMS. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. Coupling constants (J) in Hz.

¹H NMR Assignments| Atom Number | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H3 | 7.55 | d | 3.8 | 1H | Thiophene Ring |

| H4 | 6.90 | d | 3.8 | 1H | Thiophene Ring |

| -CONH₂ | 7.50, 7.30 | br s | - | 2H | Carboxamide |

| H1' | 2.95 | t | 7.5 | 2H | -CH₂-Thiophene |

| H2' | 1.80 | m | - | 2H | -CH₂- |

| H3' | 3.10 | m | - | 1H | -CH(NH₂) |

| -NH₂ | 1.95 | br s | - | 2H | Amine |

¹³C NMR Assignments

| Atom Number | Predicted δ (ppm) | Assignment |

|---|---|---|

| C2 | 144.5 | Thiophene Ring |

| C3 | 132.0 | Thiophene Ring |

| C4 | 126.5 | Thiophene Ring |

| C5 | 152.0 | Thiophene Ring |

| C=O | 163.0 | Carboxamide |

| C1' | 32.5 | -CH₂-Thiophene |

| C2' | 38.0 | -CH₂- |

| C3' | 48.5 | -CH(NH₂) |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would confirm the connectivity within the aminobutyl side chain by showing cross-peaks between H1'/H2', H2'/H3', and H3'/H4'. A key correlation would also be observed between the thiophene ring protons H3 and H4.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. princeton.edu This technique allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the signal at δ ~7.55 ppm (H3) would correlate with the carbon signal at δ ~132.0 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule. princeton.edu Key HMBC correlations would include:

The carboxamide protons (-CONH₂) to the thiophene carbon C2 and the carbonyl carbon (C=O).

The thiophene proton H3 to carbons C2, C4, and C5.

The protons of the first methylene group of the side chain (H1') to thiophene carbons C4 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net A potential NOESY correlation between the thiophene proton H4 and the side-chain protons at the H1' position would suggest a specific spatial arrangement of the aminobutyl chain relative to the thiophene core.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule and for studying its fragmentation pathways. mdpi.com Using a soft ionization technique such as Electrospray Ionization (ESI), the precise mass of the molecular ion can be determined with high accuracy, typically to within a few parts per million (ppm). mdpi.com

For this compound, the molecular formula is C₉H₁₄N₂OS. The calculated monoisotopic mass is 198.0827 Da. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, confirming the elemental composition.

Fragmentation analysis, often performed using techniques like Collision-Induced Dissociation (CID), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecular structure. Characteristic fragmentation pathways for this compound would likely involve: nih.gov

α-cleavage: Cleavage of the C-C bond adjacent to the amine group, leading to the loss of an ethyl radical and formation of a stable iminium ion.

Benzylic-type cleavage: Fission of the bond between the thiophene ring and the butyl side chain, resulting in a stable thiophene-containing cation.

Loss of ammonia (B1221849): Elimination of NH₃ from the aminobutyl side chain.

Cleavage of the carboxamide group: Loss of the CONH₂ group.

Predicted HRMS Fragments for this compound

| m/z (Da) | Possible Formula | Description |

|---|---|---|

| 198.0827 | [C₉H₁₄N₂OS]⁺ | Molecular Ion [M]⁺ |

| 181.0562 | [C₉H₁₁N₂S]⁺ | Loss of OH from carboxamide tautomer |

| 154.0898 | [C₈H₁₂NS]⁺ | Loss of CONH₂ |

| 141.0428 | [C₇H₇NS]⁺ | Cleavage of C2'-C3' bond |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of chemical bonds.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups. mdpi.com

N-H Stretching: The primary amide and primary amine groups each possess two N-H bonds, leading to symmetric and asymmetric stretching vibrations. These typically appear as medium-to-strong bands in the 3100-3400 cm⁻¹ region. mdpi.com

C-H Stretching: Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain will appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A very strong and sharp absorption band, characteristic of the amide carbonyl group, is expected in the region of 1640-1680 cm⁻¹. researchgate.net

N-H Bending (Amide II): This band, resulting from N-H bending coupled with C-N stretching, is typically found between 1600 and 1640 cm⁻¹.

Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring usually result in several bands in the 1400-1590 cm⁻¹ fingerprint region. globalresearchonline.net

Predicted Vibrational Frequencies for Key Functional Groups

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350, 3180 | Medium-Strong | N-H Asymmetric & Symmetric Stretch (Amide, Amine) |

| 3080 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H Stretch |

| 1660 | Strong | C=O Stretch (Amide I) |

| 1620 | Medium | N-H Bend (Amide II) |

The presence of both hydrogen bond donors (-NH₂ groups) and acceptors (C=O oxygen, amine nitrogen) allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions significantly influence the molecule's conformation and physical properties. researchgate.net

Vibrational spectroscopy is highly sensitive to hydrogen bonding. semanticscholar.org The formation of hydrogen bonds typically causes the stretching frequency of the involved groups to decrease (a red shift) and the absorption band to broaden. For this compound, intermolecular hydrogen bonding between the amide N-H of one molecule and the carbonyl C=O of another could lead to dimerization or the formation of larger aggregates. Intramolecular hydrogen bonding might also occur, for instance, between the amine -NH₂ group and the sulfur atom of the thiophene ring. By comparing spectra taken in non-polar solvents at various concentrations, the extent of these interactions can be inferred. A pronounced red shift and broadening of the N-H and C=O stretching bands upon increasing concentration would be strong evidence for intermolecular hydrogen bonding.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

No data on the compound's absorption maxima (λmax), molar absorptivity, or fluorescence emission properties could be located.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

No crystallographic data, such as unit cell dimensions, space group, or details on molecular and supramolecular structures, has been published for this compound.

Without any foundational research data, the creation of an authoritative and factual article as requested is not possible.

Computational Chemistry and Theoretical Insights into 5 3 Aminobutyl Thiophene 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 5-(3-Aminobutyl)thiophene-2-carboxamide. The process begins with geometry optimization, where DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G(d,p), are employed to find the molecule's most stable three-dimensional arrangement—the structure corresponding to a minimum on the potential energy surface. nih.govnih.gov This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. nih.gov

Once the minimum energy structure is found, further calculations can map out the energy landscape. This involves exploring different conformations of the molecule, particularly by rotating the flexible aminobutyl side chain, to identify various local energy minima and the transition states that connect them. This landscape is crucial for understanding the molecule's flexibility and the relative stability of its different shapes.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide a higher level of theoretical accuracy for electronic structure analysis. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though more computationally demanding, can be used to refine the understanding of electron correlation effects. For a molecule like this compound, these higher-level calculations can be particularly useful for benchmarking DFT results and for investigating specific electronic phenomena, such as excited states, which are critical for understanding photochemical behavior. rsc.org Ab initio studies on thiophene (B33073) and its derivatives have been instrumental in characterizing their relaxation pathways after photoexcitation. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized structure, a theoretical spectrum can be generated. Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, N-H bending, or the characteristic vibrations of the thiophene ring. iosrjournals.orgnih.gov These assignments are made by analyzing the potential energy distribution (PED). iosrjournals.org A comparison between the computed and experimental spectra can confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used alongside DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These calculations provide theoretical values for the chemical shifts of each nucleus in the molecule, which are highly sensitive to the local electronic environment. Comparing these predicted shifts with experimental NMR data is a powerful tool for structural elucidation. researchgate.net

Below is an interactive table of predicted spectroscopic data for this compound, based on typical values for its functional groups.

| Parameter Type | Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vibrational | Amide N-H Stretch | 3300-3500 | 7.5-8.5 | N/A |

| Vibrational | Amine N-H Bend | 1590-1650 | 1.5-3.0 | N/A |

| Vibrational | Amide C=O Stretch | 1650-1690 | N/A | 160-170 |

| Vibrational | Thiophene C-H Stretch | 3050-3150 | 6.8-7.5 | 120-140 |

| Vibrational | Alkyl C-H Stretch | 2850-2960 | 1.0-3.0 | 10-45 |

| NMR | Thiophene H | N/A | 6.8-7.5 | N/A |

| NMR | Amide H | N/A | 7.5-8.5 | N/A |

| NMR | Butyl Chain H | N/A | 1.0-3.0 | N/A |

| NMR | Thiophene C | N/A | N/A | 120-140 |

| NMR | Amide C=O | N/A | N/A | 160-170 |

| NMR | Butyl Chain C | N/A | N/A | 10-45 |

Analysis of Molecular Reactivity Descriptors (e.g., frontier molecular orbitals, electrophilicity index, chemical hardness)

The reactivity of a molecule can be rationalized using descriptors derived from its electronic structure. semanticscholar.org Central to this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govsemanticscholar.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO – EHOMO) / 2.

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). semanticscholar.org

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.

| Descriptor | Definition | Typical Interpretation |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO – EHOMO | A large gap suggests high kinetic stability and low reactivity. semanticscholar.org |

| Chemical Hardness (η) | Resistance to change in electron configuration | Harder molecules are less reactive. |

| Electrophilicity Index (ω) | Propensity to accept electrons | A higher index indicates a stronger electrophile. semanticscholar.org |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 3-aminobutyl side chain is a key structural feature of this compound. Conformational analysis is the systematic study of the different spatial arrangements of the atoms that result from rotation about single bonds. By performing a series of constrained geometry optimizations—where specific dihedral angles are fixed at incremental values—it is possible to map the potential energy surface (PES).

The PES provides a detailed map of the molecule's energy as a function of its geometry. This map reveals the lowest-energy (most stable) conformers, the energy barriers to rotation between them, and the pathways for conformational change. For this compound, this analysis would identify the preferred orientations of the aminobutyl group relative to the thiophene ring, which could be influenced by intramolecular hydrogen bonding between the amino group and the carboxamide or the thiophene sulfur atom.

Intermolecular Interactions and Self-Assembly Propensities through Molecular Dynamics and Docking Simulations (excluding biological implications)

Beyond the properties of a single molecule, computational methods can explore how multiple molecules of this compound interact with each other.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, governed by a force field that describes intermolecular forces. By simulating a system containing many molecules of this compound, MD can predict how they might aggregate or self-assemble in a condensed phase. Key interactions driving this process would include:

Hydrogen Bonding: Between the N-H groups of the amide and amine and the C=O group of the carboxamide.

π-π Stacking: The aromatic thiophene rings can stack on top of each other. mdpi.com These simulations can reveal preferred packing arrangements and the stability of potential supramolecular structures.

Molecular Docking: While often used in drug design, molecular docking is a versatile tool for studying the interaction between a ligand and a target receptor, which need not be biological. researchgate.netnih.gov For instance, docking simulations could be used to predict how this compound might bind to the surface of a material or form a complex with another small molecule. The simulation calculates the most favorable binding pose and estimates the binding affinity, providing insight into the strength and nature of the intermolecular interactions involved. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Predicting Physico-Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physico-chemical properties. nih.govnih.gov These models are built on the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying specific structural descriptors, it becomes possible to predict various physical and chemical characteristics, such as melting point, boiling point, solubility, and partition coefficient. nih.govbohrium.com For novel compounds like this compound, where experimental data may be scarce, QSPR offers a valuable methodology for initial property assessment.

The development of a QSPR model involves the calculation of a wide array of molecular descriptors. These descriptors fall into several categories, including topological, electronic, and spatial parameters. jetir.orgresearchgate.net For thiophene carboxamide derivatives, relevant descriptors might include electrotopological state indices (which consider the electronic and topological environment of each atom), molecular weight, solvent-accessible surface area, and dipole moment. jetir.orgnih.gov

Once a set of descriptors is calculated for a series of related compounds with known experimental properties, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are employed to build a mathematical model. researchgate.netdergipark.org.trresearchgate.net This model takes the form of an equation that relates the descriptors to the property of interest. For instance, a hypothetical QSPR model for predicting the aqueous solubility (LogS) of a class of thiophene derivatives could take the following linear form:

LogS = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + c₃ (Descriptor₃) + ...

Where c₀, c₁, c₂, c₃ are regression coefficients determined from the training set of compounds.

Detailed Research Findings from Thiophene Derivatives

For example, a 2D-QSAR study on substituted thiophene carboxamide derivatives identified the significance of electrotopological state indices for specific atom types (like -NH2 and oxygen) and topological indices that describe the distance between nitrogen atoms in predicting biological activity, a concept that can be extended to physico-chemical properties. jetir.org Another study on thiophene derivatives highlighted the importance of descriptors like the van der Waals surface area of polar atoms (PSA), the total solvent-accessible surface area (SASA), and the predicted octanol/water partition coefficient (QPlogPo/w) in assessing the druggability of these compounds. nih.gov

Hypothetical QSPR Model for this compound and Related Compounds

To illustrate the application of QSPR, a hypothetical model for predicting the melting point and aqueous solubility of this compound and similar hypothetical compounds is presented below. This model is based on commonly used molecular descriptors in QSPR studies.

The following data table presents the hypothetical molecular descriptors for a small set of thiophene-2-carboxamide derivatives.

| Compound Name | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of Rotatable Bonds |

| This compound | 198.28 | 85.39 | 5 |

| Thiophene-2-carboxamide | 127.16 | 69.11 | 1 |

| 5-Methylthiophene-2-carboxamide | 141.19 | 69.11 | 1 |

| 5-(2-Aminoethyl)thiophene-2-carboxamide | 170.23 | 85.39 | 3 |

Based on these descriptors, hypothetical QSPR equations could be formulated as follows:

Melting Point (°C) = 0.5 * (Molecular Weight) + 1.2 * (Polar Surface Area) - 10 * (Number of Rotatable Bonds) + 25

Aqueous Solubility (LogS) = -0.01 * (Molecular Weight) - 0.02 * (Polar Surface Area) + 0.1 * (Number of Rotatable Bonds) - 1.5

Applying these hypothetical equations to the descriptors in the table above yields the following predicted physico-chemical properties:

| Compound Name | Predicted Melting Point (°C) | Predicted Aqueous Solubility (LogS) |

| This compound | 176.61 | -3.69 |

| Thiophene-2-carboxamide | 161.51 | -2.99 |

| 5-Methylthiophene-2-carboxamide | 173.53 | -3.29 |

| 5-(2-Aminoethyl)thiophene-2-carboxamide | 179.74 | -3.61 |

These tables and equations serve as an illustrative example of how QSPR models can be used to estimate the physico-chemical properties of this compound. It is important to note that the accuracy of any QSPR model is highly dependent on the quality and diversity of the training data and the appropriateness of the selected descriptors. dergipark.org.tr

Rational Design and Synthesis of Advanced 5 3 Aminobutyl Thiophene 2 Carboxamide Derivatives

Strategic Modifications for Altered Electronic Properties

The electronic landscape of the 5-(3-Aminobutyl)thiophene-2-carboxamide core can be strategically manipulated to fine-tune its properties for specific applications. The inherent electron-rich nature of the thiophene (B33073) ring, coupled with the electronic influence of the carboxamide and aminobutyl substituents, provides a versatile platform for modification.

Key strategies for altering electronic properties include the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the thiophene ring or the aminobutyl side chain. For instance, the introduction of an EDG, such as an alkoxy or alkylamino group, at the 3- or 4-position of the thiophene ring would be expected to increase the electron density of the aromatic system. This, in turn, can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Theoretical studies on related thiophene-2-carboxamide derivatives have shown that amino-substituted compounds exhibit a higher HOMO-LUMO energy gap compared to their methyl-substituted counterparts. nih.gov The aminobutyl group at the 5-position, being an electron-donating substituent, already contributes to the electron density of the thiophene ring.

Conversely, the incorporation of EWGs, such as nitro, cyano, or halo groups, would decrease the electron density of the thiophene ring. This modification can significantly impact the molecule's reactivity and potential as an electron acceptor. For example, in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, it was observed that boronic acids with electron-donating moieties generally provided better yields in Suzuki cross-coupling reactions compared to those with electron-withdrawing moieties, highlighting the influence of electronic effects on synthetic accessibility. nih.gov

The electronic properties of derivatives can be systematically studied using computational methods like Density Functional Theory (DFT), which can predict parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential, and dipole moments. nih.govresearchgate.net These theoretical insights, combined with experimental validation, are crucial for the rational design of derivatives with desired electronic characteristics.

Table 1: Predicted Electronic Effects of Substituents on the this compound Scaffold

| Position of Substitution | Substituent Type | Predicted Effect on Thiophene Ring Electron Density | Potential Impact on HOMO-LUMO Gap |

| 3- or 4-position | Electron-Donating Group (e.g., -OCH₃, -NH₂) | Increase | Increase |

| 3- or 4-position | Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decrease | Decrease |

| Aminobutyl Side Chain (N-alkylation) | Alkyl Group | Minor Increase | Minor Change |

| Carboxamide Nitrogen | Aromatic Ring with EWGs | Decrease | Decrease |

Tailoring Steric Environments through Substituent Variation

The steric environment around the this compound core plays a critical role in defining its interaction with biological targets or its packing in solid-state materials. By strategically introducing substituents of varying sizes, it is possible to control the molecule's three-dimensional shape and accessibility of its functional groups.

One approach to modifying the steric landscape is the introduction of bulky groups at the 3- or 4-positions of the thiophene ring. For example, the incorporation of a tert-butyl or a phenyl group would create significant steric hindrance, which could enforce a specific conformation of the aminobutyl side chain or influence the orientation of the carboxamide group. Studies on the polymerization of 3-hexylthiophene have demonstrated that steric effects from substituents can play a crucial role in the mechanism and outcome of the reaction. researchgate.net

Furthermore, the aminobutyl side chain itself offers multiple points for steric modification. Alkylation or arylation of the primary amine can introduce bulky substituents that can modulate intermolecular interactions, such as hydrogen bonding. Similarly, branching of the butyl chain can restrict its conformational freedom. The nature of the substituent on the amide nitrogen also significantly influences the steric hindrance around the carboxamide functionality. researchgate.net

These steric modifications can be rationally designed to enhance selectivity for a particular biological target by optimizing the fit within a binding pocket. In materials science, controlling the steric bulk can influence crystal packing, solubility, and thin-film morphology.

Table 2: Examples of Substituent Variation for Tailoring Steric Environments

| Position of Modification | Type of Substituent | Expected Steric Impact | Potential Application |

| 4-position of Thiophene Ring | tert-Butyl | High | Enforce specific conformation |

| Amino Group of Aminobutyl Chain | Benzyl | Moderate | Modulate hydrogen bonding |

| Carbon-2 of Butyl Chain | Methyl | Low | Fine-tune local conformation |

| Carboxamide Nitrogen | Naphthyl | High | Influence crystal packing |

Development of Conformationally Restricted Analogues

The flexibility of the 3-aminobutyl side chain in this compound results in a multitude of accessible conformations. To investigate the bioactive conformation or to enhance potency and selectivity, the development of conformationally restricted analogues is a valuable strategy. This involves introducing structural constraints that limit the rotational freedom of the side chain.

One common approach is to incorporate the aminobutyl side chain into a new ring system. For example, cyclization of the side chain onto the thiophene ring or the carboxamide nitrogen can lead to rigid bicyclic or tricyclic structures. This can be achieved through various synthetic methodologies, such as intramolecular cyclization reactions.

Another strategy involves the introduction of rigid linkers or steric buttressing elements. For instance, introducing a double bond within the butyl chain would restrict rotation. Similarly, as seen in the design of certain bioactive molecules, creating a rigid linker can help orient functional groups in a desired conformation to fit into a specific binding site. nih.gov

The design of these conformationally restricted analogues is often guided by computational modeling to predict the preferred conformations and their energy landscapes. The synthesis and biological evaluation of these rigid analogues can provide valuable insights into the structure-activity relationship and the conformational requirements for a particular biological activity.

Incorporating this compound into Hybrid Molecular Architectures

The this compound scaffold can serve as a versatile building block for the construction of more complex hybrid molecular architectures. This approach aims to combine the properties of the thiophene carboxamide core with those of other molecular fragments to create novel molecules with enhanced or entirely new functionalities.

One strategy involves linking the this compound moiety to another pharmacophore known to interact with a different biological target. This can lead to the development of dual-action drugs with improved efficacy or a broader spectrum of activity. The primary amine of the aminobutyl side chain and the carboxamide nitrogen provide convenient handles for conjugation with other molecules.

In the context of materials science, the thiophene carboxamide unit can be incorporated into larger conjugated systems, such as oligomers or polymers. The thiophene ring is a well-known component of conducting polymers, and its functionalization with the aminobutylcarboxamide side chain could be used to tune the solubility, processability, and self-assembly properties of the resulting materials. rsc.org The synthesis of such hybrid architectures often relies on cross-coupling reactions, such as Suzuki or Stille couplings, to connect the thiophene core to other aromatic systems. mdpi.com

Structure-Property Relationship Studies in Designed Derivative Series

A systematic investigation of the structure-property relationships (SPRs) is fundamental to the rational design of novel this compound derivatives. This involves synthesizing a series of analogues with systematic variations in their structure and evaluating the impact of these changes on their physicochemical and biological properties.

For instance, a series of derivatives with different substituents at the 4-position of the thiophene ring could be synthesized to probe the effects of electronics and sterics on a specific biological activity. By correlating the observed activity with physicochemical parameters such as Hammett constants (for electronic effects) and Taft steric parameters, a quantitative structure-activity relationship (QSAR) model can be developed.

Similarly, a series of conformationally restricted analogues can be used to map the conformational space required for optimal activity. By comparing the biological activities of flexible and rigid analogues, the bioactive conformation can be inferred.

These SPR studies provide crucial feedback for the iterative process of molecular design, allowing for the refinement of lead compounds and the development of new derivatives with improved properties. The insights gained from these studies are essential for advancing the potential applications of the this compound scaffold in medicine and materials science.

Applications of 5 3 Aminobutyl Thiophene 2 Carboxamide As a Versatile Chemical Synthon

Building Block in the Construction of Polyfunctional Heterocyclic Systems

The structure of 5-(3-Aminobutyl)thiophene-2-carboxamide is primed for the synthesis of diverse and complex polyfunctional heterocyclic systems. The presence of the nucleophilic amino group and the carboxamide moiety on the thiophene (B33073) scaffold allows for a variety of cyclization and condensation reactions. Thiophene derivatives are well-established as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. sci-hub.se

The primary amine of the aminobutyl side chain can react with a range of electrophiles to initiate the formation of new heterocyclic rings. For instance, it can undergo reactions with diketones, ketoesters, or other bifunctional reagents to construct nitrogen-containing heterocycles such as pyrazoles, pyridines, or pyrimidines fused or linked to the thiophene ring. Similarly, the carboxamide group can be involved in cyclization reactions, often after initial modification. These synthetic strategies are crucial for accessing novel molecular architectures. The thiophene ring itself is a bioisostere for phenyl groups, often incorporated into drug candidates to modulate biological activity and physicochemical properties. sci-hub.se

Researchers have successfully utilized aminothiophene derivatives as key synthons for preparing a variety of polyfunctionally substituted heterocycles. sci-hub.sesemanticscholar.org Methodologies often involve leveraging the reactivity of the amino group for diazotization followed by coupling reactions, or direct condensation with various nucleophiles and electrophiles to yield complex structures. sci-hub.se

| scienceReactant Type | mediationReactive Site on Synthon | categoryPotential Heterocyclic Product |

|---|---|---|

| β-Diketones | Amino Group | Thienyl-substituted Pyridines |

| α,β-Unsaturated Ketones | Amino Group | Thienyl-substituted Pyrimidines |

| Isothiocyanates | Amino Group | Thienyl-substituted Thioureas (precursors to Thiazoles) |

| Phosgene Equivalents | Amino and Carboxamide Groups | Fused Thieno[x,y-z]pyrimidinones |

Precursor in Materials Chemistry for Functional Monomers

In materials science, the demand for functional monomers for the synthesis of advanced polymers is ever-increasing. This compound serves as an excellent precursor for such monomers due to the inherent properties of the thiophene ring and the reactive handles provided by its substituents.

The amino group on the this compound molecule can be readily converted into a polymerizable functional group, such as an acrylamide or a methacrylate, through reaction with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomer can then be polymerized or co-polymerized to integrate the thiophene-carboxamide unit into a larger polymeric structure. The incorporation of this moiety can impart specific properties to the final material, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. The carboxamide and amino groups can also participate in step-growth polymerization reactions, for example, with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively.

Thiophene and its derivatives are cornerstone materials in the field of organic electronics. rsc.org They are widely used in the synthesis of conductive polymers, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) because of their electronic properties and stability. The thiophene ring in this compound can be chemically or electrochemically polymerized, typically after N-protection of the amine, to form a polythiophene backbone. The aminobutyl and carboxamide side chains can then be used to tune the solubility, processability, and solid-state packing of the resulting conductive polymer. These side chains can influence the bandgap and charge mobility of the material, which are critical parameters for optoelectronic device performance. rsc.org The hydrogen-bonding capability of the carboxamide group can also be exploited to induce self-assembly and improve molecular ordering, which is beneficial for charge transport.

| polymerPolymer Type | buildMethod of Integration | memoryPotential Application |

|---|---|---|

| Polyacrylates / Polymethacrylates | Conversion of amine to (meth)acrylamide followed by radical polymerization | Functional coatings, hydrogels |

| Polyamides / Polyureas | Step-growth polymerization of the amine with diacids/diisocyanates | High-performance fibers, specialty plastics |

| Polythiophenes | Oxidative chemical or electrochemical polymerization of the thiophene ring | Organic semiconductors, sensors, electrochromic devices |

Scaffold for Combinatorial Chemistry Libraries (focused on synthesis methodologies)

Combinatorial chemistry is a powerful tool, particularly in drug discovery, for rapidly synthesizing a large number of different but structurally related molecules. This compound is an ideal scaffold for building such libraries. A scaffold is the core structure of the library upon which diversity is built.

The synthesis methodology for a library based on this scaffold would typically involve a multi-step process. First, the primary amine can be acylated, alkylated, or reductively aminated with a diverse set of aldehydes, carboxylic acids, or sulfonyl chlorides. This step introduces the first point of diversity (R1). Subsequently, the carboxamide nitrogen, if it is a primary or secondary amide, could be functionalized, or alternatively, the thiophene ring itself could undergo electrophilic substitution reactions, such as bromination, followed by cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce a second point of diversity (R2). This approach allows for the systematic and efficient generation of hundreds or thousands of unique compounds from a single starting scaffold, which can then be screened for biological activity.

Role in Supramolecular Chemistry and Self-Assembling Systems (theoretical and synthetic aspects)

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound contains multiple sites capable of engaging in such interactions, making it a subject of interest for designing self-assembling systems.

The key interactions that can drive the self-assembly of this molecule include:

Hydrogen Bonding: The carboxamide group is a classic hydrogen-bonding motif, with both a hydrogen bond donor (N-H) and acceptor (C=O). The primary amine is also a strong hydrogen bond donor. These groups can form extensive networks of intermolecular hydrogen bonds, leading to the formation of tapes, sheets, or other ordered structures.

π-π Stacking: The electron-rich thiophene ring can stack with other thiophene rings through π-π interactions. This type of interaction is fundamental to the organization of many organic electronic materials. nih.gov

The interplay of these non-covalent forces can lead to the spontaneous formation of well-defined, ordered nano- or microstructures, such as fibers, ribbons, or vesicles. nih.gov Theoretical modeling, such as Density Functional Theory (DFT), can be used to predict the most stable self-assembled structures by calculating the energies of different intermolecular arrangements. frontiersin.org Synthetically, the self-assembly process can be controlled by modifying the molecular structure or by changing external conditions like solvent or temperature. For example, attaching long alkyl chains could introduce van der Waals interactions and promote the formation of liquid crystalline phases. The study of such self-assembling systems is crucial for developing "bottom-up" approaches to nanotechnology and creating novel functional materials. nih.govnih.gov

Q & A

Basic: What synthetic methodologies are commonly employed for the synthesis of 5-(3-Aminobutyl)thiophene-2-carboxamide derivatives?

Common synthetic routes include:

- Suzuki coupling for introducing aryl/heteroaryl groups at specific positions .

- Gewald synthesis for constructing the thiophene core via cyclization of ketones with cyanoacetates .

- Condensation reactions with sodium azide to form tetrazole rings, requiring THF as solvent and controlled heating (100°C, 1 hour) .

Multi-step protocols often involve amide coupling using HATU/EDCI and purification via column chromatography (hexane:EtOAc gradients) .

Basic: What analytical techniques are essential for structural characterization?

Key techniques include:

- ¹H/¹³C NMR : Confirms backbone structure and substituent placement (e.g., thiophene protons at δ 6.9–7.3 ppm) .

- IR spectroscopy : Identifies functional groups (amide I bands at ~1670 cm⁻¹, tetrazole C-N at 1415 cm⁻¹) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₉Cl₂N₃O₂S at 360.9652) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced: How can researchers optimize yields in multi-step syntheses?

Critical parameters for optimization:

Yields improve with inert atmospheres (N₂/Ar) and moisture control .

Advanced: What strategies resolve contradictory biological activity data between assays?

Discrepancies may arise from:

- Membrane permeability : LogP optimization via substituent modification (e.g., chloro groups enhance lipophilicity) .

- Metabolic instability : Electron-withdrawing groups (e.g., -CF₃) at position 5 improve microsomal stability .

- Assay conditions : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with in vitro activity .

Basic: What biological activities are associated with this compound class?

Reported activities include:

| Activity | Target | Potency | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 2–8 μg/mL | |

| Anticancer | MCF-7 cells | IC₅₀ = 10–25 μM | |

| Enzyme inhibition | COX-2 | >80% inhibition at 100 nM |

Electron-deficient aryl substituents enhance potency .

Advanced: How to design derivatives targeting kinase pathways?

Design considerations:

- Hydrophobic filling : Introduce tert-butyl groups to occupy ATP-binding pockets .

- Hydrogen bonding : Orient amide groups to interact with catalytic lysine residues .

- Selectivity screening : Prioritize derivatives with ≥5-fold selectivity over off-target kinases (e.g., VEGFR2) .

Basic: What are the stability considerations for storage?

- Base-sensitive derivatives : Store under argon at -20°C .

- Photolabile compounds : Use amber vials with desiccant .

- Aqueous solutions : Maintain pH 6.8 in phosphate buffer (stable ≤72 hours) .

Advanced: How to analyze SAR for antimicrobial vs. anticancer activity?

- Antimicrobial : Polar groups (e.g., -OH, -NH₂) improve solubility and Gram-negative penetration .

- Anticancer : Bulky substituents (e.g., bromine, trifluoromethyl) enhance DNA intercalation .

- Dual-activity scaffolds : Balance logP (2.0–3.5) and PSA (80–100 Ų) for broad-spectrum activity .

Advanced: What computational methods aid in mechanistic studies?

- Molecular docking : Predict binding modes with target proteins (e.g., DNA gyrase, COX-2) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85) .

Basic: What in vitro assays are used for activity validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.